molecular formula C15H20O3 B042599 Abscisic aldehyde CAS No. 41944-86-9

Abscisic aldehyde

Cat. No. B042599
CAS RN: 41944-86-9
M. Wt: 248.32 g/mol
InChI Key: RIKWDZWVHUIUAM-KICRZJJPSA-N
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Description

Abscisic aldehyde is an intermediate in the biosynthesis of the plant hormone abscisic acid . It is produced by the dehydrogenation of xanthoxin by xanthoxin dehydrogenases, which is an NAD+ dependent short-chain dehydrogenase, followed by selective oxidation by abscisic aldehyde oxygenase .


Synthesis Analysis

The synthesis of Abscisic aldehyde involves the dehydrogenation of xanthoxin by xanthoxin dehydrogenases . This process is NAD+ dependent and involves a short-chain dehydrogenase . The resulting product is then selectively oxidized by abscisic aldehyde oxygenase .


Molecular Structure Analysis

Abscisic aldehyde has a molecular formula of C15H20O3 . It has an average mass of 248.318 Da and a monoisotopic mass of 248.141251 Da . It also has one defined stereocentre .


Chemical Reactions Analysis

Abscisic aldehyde is produced by the dehydrogenation of xanthoxin by xanthoxin dehydrogenases . This is an NAD+ dependent short-chain dehydrogenase . The resulting product is then selectively oxidized by abscisic aldehyde oxygenase to form abscisic acid .


Physical And Chemical Properties Analysis

Abscisic aldehyde has a molecular formula of C15H20O3 . It has an average mass of 248.318 Da and a monoisotopic mass of 248.141251 Da . It also has one defined stereocentre .

Scientific Research Applications

  • Synthesis and Measurement in Plants : AB-ald enables sensitive and accurate measurement of abscisic acid (ABA) in plant shoots, such as tomatoes. It's noted that the 2-cis isomer of AB-ald is more oxidized than the 2-trans isomer (Willows & Milborrow, 1992).

  • Bioactive Catabolites and Horticultural Uses : Recent advances have led to the discovery of novel bioactive catabolites of ABA and applications of ABA analogs in biochemical studies and horticultural practices (Zaharia et al., 2005).

  • Stress Response in Plants : Under salt stress, AB-ald is involved in the accumulation of betaine and betaine aldehyde dehydrogenase (BADH) mRNA in sorghum leaves, indicating a role in plant stress responses (Saneoka et al., 2001).

  • Role in ABA Biosynthesis : AB-ald oxidase, particularly the AAO3 gene product in Arabidopsis, is efficient in oxidizing AB-ald and plays a potential role in ABA biosynthesis and plant responses to environmental stresses (Seo et al., 2000).

  • Catabolism and Precursor Role : AB-ald is synthesized in apple fruits as a precursor to ABA-trans-diol, a catabolite of ABA, indicating its role in ABA metabolism (Rock & Zeevaart, 1990).

  • Dynamic Balance in Plant Hormones : The phytohormone ABA in plants is controlled by a balance between biosynthesis and degradation, where AB-ald plays a significant role, influenced by environmental factors and other growth regulators (Cutler & Krochko, 1999).

  • Enantiomerically Pure ABA Analogues : There's a demonstration of methods for preparing enantiomerically pure ABA analogues from AB-ald using simple reaction conditions, which is significant for biochemical studies (Ward & Gai, 2010; 1997).

  • Influence on Plant Growth and Development : Research indicates that AB-ald influences plant growth, grain yield, and drought tolerance in crops like rice, through its involvement in ABA biosynthesis (Shi et al., 2021).

Future Directions

Research on Abscisic aldehyde could focus on its role in the biosynthesis of abscisic acid and how this process can be manipulated to improve plant stress tolerance . Additionally, understanding the interplay of abscisic aldehyde with other phytohormones could provide insights into the regulation of various physiological processes in response to alteration of environmental conditions .

properties

IUPAC Name

(2Z,4E)-5-[(1S)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-11(6-8-16)5-7-15(18)12(2)9-13(17)10-14(15,3)4/h5-9,18H,10H2,1-4H3/b7-5+,11-6-/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIKWDZWVHUIUAM-KICRZJJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)CC(C1(C=CC(=CC=O)C)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)CC([C@]1(/C=C/C(=C\C=O)/C)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101045385
Record name Abscisic aldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101045385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Abscisic aldehyde

CAS RN

41944-86-9
Record name Abscisic aldehyde, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041944869
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Abscisic aldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101045385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ABSCISIC ALDEHYDE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BDU56T3CXY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,490
Citations
M Seo, H Koiwai, S Akaba, T Komano… - The Plant …, 2000 - Wiley Online Library
… Furthermore, an intense band for abscisic aldehyde was detected at the same position. Because AOα could efficiently oxidize neither 1-naphthaldehyde nor abscisic aldehyde, it …
Number of citations: 221 onlinelibrary.wiley.com
CD Rock, TG Heath, DA Gage, JAD Zeevaart - Plant physiology, 1991 - academic.oup.com
It has previously been shown that the abscisic acid (ABA)-deficient flacca and sitiens mutants of tomato are impaired in ABA-aldehyde oxidation and accumulate trans-ABA-alcohol as a …
Number of citations: 76 academic.oup.com
M González-Guzmán, N Apostolova, JM Bellés… - The Plant …, 2002 - academic.oup.com
… abscisic aldehyde. This result demonstrates that the conversion of xanthoxin to abscisic aldehyde is … that the conversion of xanthoxin to abscisic aldehyde catalyzed by ABA2 and then to …
Number of citations: 514 academic.oup.com
AK Cowan - Trends in plant science, 2000 - cell.com
… Abscisic aldehyde is an intermediate in the enzymatic conversion of xanthoxin to abscisic in … Abscisic aldehyde is an intermediate in the enzymatic conversion of xanthoxin to abscisic in …
Number of citations: 21 www.cell.com
Z Nurbekova, S Srivastava, D Standing… - The Plant …, 2021 - Wiley Online Library
The Arabidopsis thaliana aldehyde oxidase 3 (AAO3) catalyzes the oxidation of abscisic aldehyde (ABal) to abscisic acid (ABA). Besides ABal, plants generate other aldehydes that can …
Number of citations: 9 onlinelibrary.wiley.com
Á Szepesi, J Csiszár, K Gémes, E Horváth… - Journal of Plant …, 2009 - Elsevier
… Osmotic stress also induced the expression of abscisic aldehyde oxidase (AAO3), a … AAO, and thus shows reduced conversion of abscisic aldehyde to ABA in both the shoot and the root …
Number of citations: 236 www.sciencedirect.com
RK Sindhu, DH Griffin, DC Walton - Plant Physiology, 1990 - academic.oup.com
… abscisic aldehyde followed by conversion of the latter to abscisic acid. The enzyme activity catalyzing the synthesis of abscisic aldehyde … acid from abscisic aldehyde (abscisic aldehyde …
Number of citations: 60 academic.oup.com
M González-Guzmán, D Abia, J Salinas… - Plant …, 2004 - academic.oup.com
… The abscisic aldehyde oxidase 3 (AAO3) gene product of Arabidopsis catalyzes the final … Finally, abscisic aldehyde is oxidized to ABA by AAO3 (abscisic aldehyde oxidase; Seo et al., …
Number of citations: 95 academic.oup.com
E Zdunek-Zastocka, M Sobczak - Plant physiology and biochemistry, 2013 - Elsevier
… , which is the oxidation of abscisic aldehyde (ABAld) to ABA. … abscisic aldehyde and citral were also observed. The K m values of PsAO3 for naphthaldehyde and abscisic aldehyde (4.6 …
Number of citations: 19 www.sciencedirect.com
RD Willows, BV Milborrow - Phytochemistry, 1992 - Elsevier
Abscisic aldehyde (AB-ald) has been synthesized from (±)-R-S-1′-hydroxy,4′-oxo-α-ionone by a novel route (using a silyl ylid) that allows the ready incorporation of isotopes of C and …
Number of citations: 14 www.sciencedirect.com

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